molecular formula C17H18N4O3 B2919251 N-((1-(benzo[d]oxazol-2-yl)piperidin-4-yl)methyl)isoxazole-5-carboxamide CAS No. 1797574-71-0

N-((1-(benzo[d]oxazol-2-yl)piperidin-4-yl)methyl)isoxazole-5-carboxamide

Cat. No. B2919251
CAS RN: 1797574-71-0
M. Wt: 326.356
InChI Key: PJLUCUFGPAOXDX-UHFFFAOYSA-N
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Description

“N-((1-(benzo[d]oxazol-2-yl)piperidin-4-yl)methyl)isoxazole-5-carboxamide” is a compound with the molecular formula C17H18N4O3 . It belongs to the family of five-membered heterocycles known as isoxazoles, which are of immense importance due to their wide spectrum of biological activities and therapeutic potential .


Synthesis Analysis

The synthesis of isoxazole derivatives often involves the reaction of amines with hydroxylamine hydrochloride . In some cases, the insertion of a piperazine unit in place of a 6-methylene chain in the linker between the head and tail moieties has led to a marked enhancement of the aqueous solubility and a significant improvement of the oral absorption .


Molecular Structure Analysis

Isoxazole is a five-membered heterocycle with one oxygen atom and one nitrogen atom at adjacent positions . The substitution of various groups on the isoxazole ring imparts different activity .


Chemical Reactions Analysis

The chemistry of isoxazoles has been an interesting field of study for decades because of their prominent potential as therapeutic agents . The literature survey revealed that the substitution of various groups on the isoxazole ring imparts different activity .

Scientific Research Applications

Molecular Interactions and Receptor Antagonism

N-(piperidin-1-yl)-5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide, a compound with a similar structural framework, demonstrates potent and selective antagonism for the CB1 cannabinoid receptor. This study provides insights into the molecule's conformational stability and suggests its steric interaction with the receptor, highlighting its potential in influencing cannabinoid receptor-mediated pathways (Shim et al., 2002).

Synthesis and Evaluation of Heterocyclic Carboxamides

Research into heterocyclic analogues of certain carboxamides, including compounds with a benzodioxazole and piperidinyl structure, has shown promise in their evaluation as antipsychotic agents. These studies assess the compounds' binding affinities to various neurotransmitter receptors and their in vivo activities, indicating their potential use in treating psychiatric disorders (Norman et al., 1996).

Antimicrobial Activity of Substituted Benzothiazoles

A series of substituted benzothiazoles, including derivatives with benzo[d]isoxazole and piperidinyl components, have been synthesized and evaluated for their antimicrobial activity. These compounds exhibit good to moderate activity against various bacterial and fungal strains, underscoring their potential in developing new antimicrobial agents (Anuse et al., 2019).

Anti-Fatigue Effects of Benzamide Derivatives

The synthesis and evaluation of benzamide derivatives, such as those containing piperidine and benzodioxole moieties, have demonstrated anti-fatigue effects in animal models. These findings suggest the compounds' potential in enhancing physical performance and mitigating fatigue (Wu et al., 2014).

Antimicrobial and Anti-Arrhythmic Activities

Further studies on N-substituted derivatives of acetamide with piperidinyl and oxadiazolyl structures have revealed their moderate to significant antimicrobial activity. Additionally, some compounds in this class have shown anti-arrhythmic activity, highlighting their therapeutic potential in treating infections and cardiac arrhythmias (Khalid et al., 2016).

Future Directions

Isoxazole derivatives, including “N-((1-(benzo[d]oxazol-2-yl)piperidin-4-yl)methyl)isoxazole-5-carboxamide”, have shown promising biological activities, making them potential candidates for the development of clinically viable drugs . The development of new synthetic strategies and designing of new isoxazole derivatives should be based on the most recent knowledge emerging from the latest research .

properties

IUPAC Name

N-[[1-(1,3-benzoxazol-2-yl)piperidin-4-yl]methyl]-1,2-oxazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N4O3/c22-16(15-5-8-19-24-15)18-11-12-6-9-21(10-7-12)17-20-13-3-1-2-4-14(13)23-17/h1-5,8,12H,6-7,9-11H2,(H,18,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PJLUCUFGPAOXDX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CNC(=O)C2=CC=NO2)C3=NC4=CC=CC=C4O3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-((1-(benzo[d]oxazol-2-yl)piperidin-4-yl)methyl)isoxazole-5-carboxamide

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